molecular formula C16H15N3OS B2446568 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893985-81-4

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Cat. No. B2446568
CAS RN: 893985-81-4
M. Wt: 297.38
InChI Key: ZEMSHPHBQWBODS-UHFFFAOYSA-N
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Description

“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole scaffold, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

Imidazothiazoles, the core structure in the compound, have been the subject of extensive research due to their wide range of pharmacological activities. The synthesis of imidazothiazoles involves various methods, with the classification of existing synthetic methods based on the amount of research invested . A review published in 2015 systematized data on the synthesis and biological properties of aromatic imidazo[2,1-b]thiazoles .

Scientific Research Applications

Potential Therapeutic Applications

  • Cancer Treatment : Research into derivatives of imidazo[2,1-b]thiazole, similar to the compound , has shown promise in the treatment of cancer. For instance, derivatives have been evaluated for their PARP (Poly(ADP-ribose) polymerase) inhibition capabilities, which is a significant target in cancer therapy due to its role in DNA repair mechanisms. The development of PARP inhibitors like ABT-888 demonstrates the potential of these compounds in enhancing the effectiveness of traditional chemotherapy and radiation therapy by targeting cancer cells' ability to repair DNA damage (Penning et al., 2009).

  • Antimicrobial and Antituberculosis Activity : Synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent antimicrobial agents. These compounds, through structural modifications, have been tested against various pathogens, indicating their potential in treating infectious diseases. Studies on cycloalkylidenehydrazide and 4-Aza-1-thiaspiro [4.5] decan-3-one derivatives of imidazo[2][1-b]thiazole reveal their antituberculosis activity, offering new avenues for TB treatment (Ulusoy, 2002).

Chemical Synthesis Applications

  • Synthesis of Heterocyclic Compounds : The compound and its derivatives are used in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, methods involving Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides to produce thiazoles highlight the importance of these compounds in synthetic organic chemistry (Kumar, Parameshwarappa, & Ila, 2013).

  • Design and Synthesis of Anticancer Agents : The exploration of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown that such compounds exhibit moderate to excellent anticancer activity. This indicates the utility of the core structure in designing molecules that can effectively target cancer cells, offering potential for the development of new anticancer therapies (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)11-4-6-13(7-5-11)17-15(20)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMSHPHBQWBODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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